N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenoxy group and an acetamide group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxyacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the thiazole ring.
Acetamide Formation: The acetamide group can be introduced through acylation reactions, where an acyl chloride or anhydride reacts with an amine group on the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiazole ring to a dihydrothiazole.
Substitution: The phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxyacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxyacetamide can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiamine (Vitamin B1): An essential nutrient involved in energy metabolism.
Benzothiazole: Used in the synthesis of dyes, rubber accelerators, and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O3S |
---|---|
Molecular Weight |
264.3g/mol |
IUPAC Name |
N-(5-methyl-4-oxo-1,3-thiazol-2-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C12H12N2O3S/c1-8-11(16)14-12(18-8)13-10(15)7-17-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14,15,16) |
InChI Key |
WHUJJIXJIJPSLT-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N=C(S1)NC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CC1C(=O)N=C(S1)NC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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